molecular formula C17H20N2O3 B1269194 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea CAS No. 67616-08-4

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea

Cat. No. B1269194
CAS RN: 67616-08-4
M. Wt: 300.35 g/mol
InChI Key: YBVMNZMKNSBVJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea involves multiple steps, including chlorination, condensation, hydrolysis, and further condensation reactions. For example, a related compound, N-[2(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide, was synthesized using hexanedioic acid monomethyl ester as a starting material, demonstrating a process with simple operation, easy separation, and purification, suitable for large-scale industrial production. The yield of this method can reach up to 75.2% (Lan-xiang, 2011).

Scientific Research Applications

Synthesis and Pharmacological Studies

  • Synthesis of Conformationally Restricted Dopamine Analogues : The compound has been utilized in the synthesis of bridged 3-benzazepine derivatives, acting as conformationally restricted dopamine analogues. This synthesis process involved various steps, including the conversion of ethyl 3,4-dimethoxyphenyl(phenyl)acetate (Gentles et al., 1991).

  • Creation of Disease-Modifying Antirheumatic Drugs : It's also been used in the synthesis and activity study of the metabolites of a new type of disease-modifying antirheumatic drug (DMARD), TAK-603, which showed significant anti-inflammatory effects (Baba et al., 1998).

Chemical Synthesis and Characterization

  • Development of Novel Synthesis Technologies : A new synthesis technology for a related compound, N-[2(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide, has been designed. This method offers advantages like simple operation and high yield, suitable for large-scale industrial production (Lan-xiang, 2011).

  • Studies in Polyoxypenol Series : Research has been conducted on preparing alkoxylated derivatives of sym-diethyldiphenylurea from methylated and ethylated vanillin, leading to the synthesis of various derivatives including 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea (Gardner et al., 1948).

Biological and Pharmacological Properties

  • Anti-HIV and Antibacterial Studies : The compound has been used in the synthesis of 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives, which were tested for their antibacterial and anti-HIV activities (Patel et al., 2007).

  • Antiulcer Activity Studies : Variants of this compound were synthesized and evaluated for their effectiveness in preventing stress-induced gastric ulceration in rats, with certain derivatives showing significant antiulcer activity (Hosokami et al., 1992).

Photophysical Studies

  • Photophysical Studies : Research on the photophysical properties of substituted 1,2-diarylethenes, including those with 3,4-dimethoxyphenyl derivatives, has provided insights into their fluorescence behavior under different conditions (Singh et al., 2001).

Future Directions

The study of novel urea derivatives is an active area of research, with potential applications in medicinal chemistry and other fields . This compound could potentially be of interest for future studies, given its unique structure.

properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-21-15-9-8-13(12-16(15)22-2)10-11-18-17(20)19-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVMNZMKNSBVJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)NC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354928
Record name 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea

CAS RN

67616-08-4
Record name 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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